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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the stability, handling, and experimental use

of JNJ-47965567, a potent and selective P2X7 antagonist.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-47965567 and what is its primary mechanism of action?

A1: JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7

receptor, which is a ligand-gated ion channel activated by extracellular ATP.[1][2][3][4] Its

primary mechanism of action involves blocking the P2X7 receptor, thereby inhibiting the

downstream signaling cascade that leads to the release of pro-inflammatory cytokines, most

notably IL-1β. While initially thought to be a competitive antagonist, recent studies suggest a

non-competitive mechanism of inhibition.

Q2: What are the recommended storage conditions for JNJ-47965567?

A2: For long-term storage, JNJ-47965567 in its solid form should be stored at -20°C for up to 3

years or at +4°C for up to 2 years. Once in solution, storage recommendations vary based on

the solvent and temperature.

Q3: In which solvents is JNJ-47965567 soluble?
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A3: JNJ-47965567 is soluble in several organic solvents. It is important to use fresh, anhydrous

solvents, as the presence of moisture can reduce solubility, particularly in DMSO.

Troubleshooting Guide
Issue: My JNJ-47965567 solution appears to have precipitated.

Possible Cause 1: Improper Solvent or Concentration. JNJ-47965567 has limited solubility in

aqueous solutions.

Solution: For in vitro stock solutions, use high-quality, anhydrous DMSO. For in vivo

preparations, a co-solvent system is often necessary. If precipitation occurs, gentle heating

and/or sonication may help to redissolve the compound.

Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing of stock solutions

can lead to precipitation and degradation.

Solution: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-

thaw cycles.

Possible Cause 3: Storage Conditions. Storing solutions at inappropriate temperatures or for

extended periods can affect stability.

Solution: Adhere to the recommended storage conditions outlined in the stability data

table. For in vivo working solutions, it is best to prepare them fresh on the day of use.

Issue: I am not observing the expected inhibition of IL-1β release.

Possible Cause 1: Suboptimal Compound Concentration. The potency of JNJ-47965567 can

vary between species and cell types.

Solution: Perform a dose-response curve to determine the optimal concentration for your

specific experimental system.

Possible Cause 2: P2X7 Receptor Activation. Incomplete activation of the P2X7 receptor will

result in a lower signal window for observing inhibition.
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Solution: Ensure complete activation of the P2X7 receptor by using an appropriate

concentration of an agonist like Bz-ATP.

Possible Cause 3: Cell Health. Unhealthy or compromised cells may not respond

appropriately to stimuli.

Solution: Regularly check cell viability and ensure proper cell culture conditions.

Data Presentation
Table 1: Solubility of JNJ-47965567

Solvent Concentration Notes

DMSO ≥ 98 mg/mL (200.55 mM)

Use of fresh, anhydrous

DMSO is recommended as

moisture can reduce solubility.

1 eq. HCl 50 mM

DMF 30 mg/mL

Ethanol 12.5 mg/mL

DMSO:PBS (pH 7.2) (1:3) 0.25 mg/mL

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline
≥ 2.5 mg/mL (5.12 mM)

A common vehicle for in vivo

administration.

30% (w/v) β-cyclodextrin 5 mg/mL Used for in vivo studies.

Table 2: Storage and Stability of JNJ-47965567

Form Storage Temperature Duration

Powder -20°C 3 years

Powder +4°C 2 years

In Solvent -80°C 1 year

In Solvent -20°C 1 month
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Experimental Protocols
In Vitro IL-1β Release Assay (from Human Monocytes)

Cell Preparation: Isolate human monocytes and prime them with lipopolysaccharide (LPS) to

induce pro-IL-1β expression.

Antagonist Treatment: Pre-incubate the primed monocytes with various concentrations of

JNJ-47965567 or a vehicle control for 30 minutes.

P2X7 Receptor Activation: Activate the P2X7 receptor by adding Benzoylbenzoyl-ATP (Bz-

ATP) at a concentration of 300 µM and incubate for 30 minutes.

Quantification of IL-1β: Collect the cell culture supernatant.

Measure the concentration of released IL-1β using a commercially available ELISA kit.

Data Analysis: Calculate the inhibitory effect of JNJ-47965567 by comparing the IL-1β levels

in the treated samples to the vehicle-treated control.

In Vivo Neuroinflammation Model (Rat)
Animal Model: Utilize male Sprague-Dawley rats for the study.

Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal (i.p.)

injection of LPS (1 mg/kg).

Antagonist Administration: Administer JNJ-47965567 (30 mg/kg) or a vehicle via

subcutaneous (s.c.) injection one hour prior to the LPS challenge.

Assessment of Neuroinflammation:

Four hours after the LPS injection, euthanize the animals.

Collect brain tissue (e.g., hippocampus, cortex).

Measure cytokine levels in the brain tissue homogenates.
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Caption: P2X7 signaling pathway and inhibition by JNJ-47965567.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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